Imino(phenyl)(trifluoromethyl)-lambda6-sulfanone
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Overview
Description
Imino(phenyl)(trifluoromethyl)-lambda6-sulfanone is a chemical compound characterized by the presence of an imino group, a phenyl group, and a trifluoromethyl group attached to a lambda6-sulfanone core
Mechanism of Action
Target of Action
The primary target of Imino(phenyl)(trifluoromethyl)-lambda6-sulfanone is the protein methionine aminopeptidase . This enzyme plays a crucial role in protein synthesis by removing the N-terminal methionine from nascent proteins .
Mode of Action
This compound interacts with its target, methionine aminopeptidase, by binding to the active site of the enzyme . This interaction inhibits the enzyme’s activity, preventing it from removing the N-terminal methionine from nascent proteins .
Biochemical Pathways
The action of this compound affects the protein synthesis pathway. By inhibiting methionine aminopeptidase, it disrupts the maturation of nascent proteins, which can have downstream effects on various cellular processes that rely on these proteins .
Pharmacokinetics
Based on its chemical structure, it is expected to have low aqueous solubility and low volatility . These properties could impact its bioavailability, but further studies are needed to confirm this.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of methionine aminopeptidase. This can lead to the accumulation of immature proteins within the cell, potentially affecting various cellular functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment could affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other molecules could potentially interfere with its binding to methionine aminopeptidase .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Imino(phenyl)(trifluoromethyl)-lambda6-sulfanone typically involves the reaction of phenyl isothiocyanate with trifluoromethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Imino(phenyl)(trifluoromethyl)-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Imino(phenyl)(trifluoromethyl)-lambda6-sulfanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and catalysts.
Comparison with Similar Compounds
Phenyl isothiocyanate: Shares the phenyl group but lacks the trifluoromethyl and imino groups.
Trifluoromethylamine: Contains the trifluoromethyl group but lacks the phenyl and imino groups.
Sulfanone derivatives: Compounds with similar sulfanone cores but different substituents.
Uniqueness: Imino(phenyl)(trifluoromethyl)-lambda6-sulfanone is unique due to the combination of its imino, phenyl, and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
imino-oxo-phenyl-(trifluoromethyl)-λ6-sulfane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NOS/c8-7(9,10)13(11,12)6-4-2-1-3-5-6/h1-5,11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOIUZZQTKKJGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=N)(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95414-68-9 |
Source
|
Record name | trifluoromethylphenyl sulfoximine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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